molecular formula C8H16N2O B13179590 (3R)-3-(Propan-2-yl)-1,4-diazepan-2-one

(3R)-3-(Propan-2-yl)-1,4-diazepan-2-one

Cat. No.: B13179590
M. Wt: 156.23 g/mol
InChI Key: IVKXSIOJGWJYDA-SSDOTTSWSA-N
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Description

(3R)-3-(Propan-2-yl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a propan-2-yl group attached to the third carbon atom in the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Propan-2-yl)-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the diazepane ring. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Propan-2-yl)-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The diazepane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted diazepanes.

Scientific Research Applications

(3R)-3-(Propan-2-yl)-1,4-diazepan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(Propan-2-yl)-1,4-diazepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(Propan-2-yl)-1,4-diazepan-2-thione
  • (3R)-3-(Propan-2-yl)-1,4-diazepan-2-amine
  • (3R)-3-(Propan-2-yl)-1,4-diazepan-2-ol

Uniqueness

(3R)-3-(Propan-2-yl)-1,4-diazepan-2-one is unique due to its specific structural features, such as the propan-2-yl group and the diazepane ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3R)-3-propan-2-yl-1,4-diazepan-2-one

InChI

InChI=1S/C8H16N2O/c1-6(2)7-8(11)10-5-3-4-9-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

IVKXSIOJGWJYDA-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@@H]1C(=O)NCCCN1

Canonical SMILES

CC(C)C1C(=O)NCCCN1

Origin of Product

United States

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